(4-Bromo-2-cyanophenyl)methanesulfonamide
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Overview
Description
(4-Bromo-2-cyanophenyl)methanesulfonamide is an organic compound with the molecular formula C₈H₇BrN₂O₂S and a molecular weight of 275.12 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a methanesulfonamide group attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-cyanophenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-cyanophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methanesulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Reduction: Aminophenyl derivatives.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
(4-Bromo-2-cyanophenyl)methanesulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of (4-Bromo-2-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and cyano groups allows it to form strong interactions with these targets, potentially inhibiting their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-cyanophenyl)ethanesulfonamide
- (4-Bromo-2-cyanophenyl)propylsulfonamide
- (4-Bromo-2-cyanophenyl)butylsulfonamide
Uniqueness
(4-Bromo-2-cyanophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4-bromo-2-cyanophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIZNAJRDISJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878327-03-7 |
Source
|
Record name | (4-bromo-2-cyanophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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